4-(2-(3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide

Carbonic anhydrase inhibition Isoform selectivity Fluorine positional isomerism

4-(2-(3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide (CAS 894027-64-6) is a ureido‑substituted benzenesulfonamide featuring a pyrrolidin‑2‑one core, an ethyl linker, and a meta‑fluorophenyl substituent. The compound belongs to the ureidobenzenesulfonamide (USB) class, whose members are investigated primarily as inhibitors of human carbonic anhydrase (hCA) isoforms, with demonstrated relevance to glaucoma, cancer, and infectious diseases.

Molecular Formula C19H21FN4O4S
Molecular Weight 420.46
CAS No. 894027-64-6
Cat. No. B2425838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide
CAS894027-64-6
Molecular FormulaC19H21FN4O4S
Molecular Weight420.46
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C19H21FN4O4S/c20-14-2-1-3-16(10-14)24-12-15(11-18(24)25)23-19(26)22-9-8-13-4-6-17(7-5-13)29(21,27)28/h1-7,10,15H,8-9,11-12H2,(H2,21,27,28)(H2,22,23,26)
InChIKeyUECNNLDFHDCNCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-(3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide (CAS 894027-64-6): Compound-Class Context and Procurement Baseline


4-(2-(3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide (CAS 894027-64-6) is a ureido‑substituted benzenesulfonamide featuring a pyrrolidin‑2‑one core, an ethyl linker, and a meta‑fluorophenyl substituent. The compound belongs to the ureidobenzenesulfonamide (USB) class, whose members are investigated primarily as inhibitors of human carbonic anhydrase (hCA) isoforms, with demonstrated relevance to glaucoma, cancer, and infectious diseases [1]. The pyrrolidinone ring and the ethyl‑spacer differentiate this compound from simpler USBs such as SLC‑0111 (4‑(4‑fluorophenylureido)benzenesulfonamide), which has reached clinical trials for solid tumors [2]. No peer‑reviewed activity data specific to CAS 894027-64-6 were identified in the open literature at the time of this analysis.

Why 4-(2-(3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide Cannot Be Replaced by a Generic Ureido‑Benzenesulfonamide


Ureido‑benzenesulfonamides display highly divergent isoform‑selectivity and affinity profiles depending on three structural variables: the substitution pattern on the terminal phenyl ring, the length and flexibility of the linker between the urea and the sulfonamide‑bearing ring, and the nature of the heterocyclic scaffold [1]. Within this class, even a positional change from para‑fluoro to meta‑fluoro substitution can alter the binding mode within the hCA active site, as demonstrated by X‑ray crystallography of closely related ureido‑benzenesulfonamides [2]. The ethyl‑linker in CAS 894027-64-6 is a further point of differentiation; analogs lacking this spacer (e.g., CAS 894030‑57‑0) or bearing a para‑fluoro substituent (CAS 894013‑61‑7) are expected to exhibit different selectivity fingerprints. Substituting this compound with a generic USB therefore risks obtaining a different CA‑inhibition profile, compromising experimental reproducibility and the validity of structure‑activity relationship (SAR) conclusions.

Quantitative Differentiation Evidence for 4-(2-(3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide (CAS 894027-64-6) vs. Closest Analogs


Meta-Fluoro vs. Para-Fluoro Substituent Position: Expected Impact on hCA Isoform Selectivity

CAS 894027-64-6 bears a 3‑fluorophenyl substituent on the pyrrolidinone nitrogen, whereas its closest commercial analog (CAS 894013‑61‑7) bears a 4‑fluorophenyl group. In the broader ureido‑benzenesulfonamide class, shifting fluorine from the para‑ to the meta‑position can reorient the terminal aryl ring within the CA active‑site cleft, altering the balance of inhibition across isoforms hCA I, II, IX, and XII [1]. Because no direct comparative inhibition data are available for this specific pair, the quantitative impact on Ki or IC50 values must be determined experimentally; the structural difference is nevertheless a recognized determinant of CA‑isozyme selectivity in this scaffold class [2].

Carbonic anhydrase inhibition Isoform selectivity Fluorine positional isomerism

Ethyl Linker Presence vs. Direct Urea Attachment: Influence on Conformational Flexibility and Binding

The ethyl spacer between the urea and the benzenesulfonamide moiety in CAS 894027‑64‑6 distinguishes it from CAS 894030‑57‑0, which attaches the urea directly to the phenylsulfonamide ring. In the USB class, linker length has been shown to modulate inhibitor residence time and isoform selectivity by altering the depth of the tail group's penetration into the CA active‑site cavity [1]. Although explicit Ki values are absent for these two compounds, class‑level data indicate that ethyl‑linked USBs can achieve nanomolar Ki values against CA IX while maintaining substantially weaker inhibition of off‑target cytosolic isoforms [2].

Linker effects Conformational flexibility Carbonic anhydrase binding mode

3‑Fluorophenyl vs. 4‑Chlorophenyl Pyrrolidinone Substituent: Halogen Effects on Lipophilicity and CA Affinity

The 4‑chlorophenyl analog (CAS not confirmed) is a closely related halogen variant. In the chlorinated pyrrolidinone‑benzenesulfonamide series, chloro substitution at the meta‑position of the benzenesulfonamide ring increased CA affinity relative to non‑chlorinated compounds [1]. For the terminal phenyl ring, fluorine is smaller and more electronegative than chlorine, which may reduce steric clash with hydrophobic CA active‑site pockets and alter hydrogen‑bond networks with ordered water molecules [2]. No direct comparative inhibition data exist for the 3‑fluorophenyl vs. 4‑chlorophenyl pair, but the difference in ClogP (estimated ~0.5–0.8 log units lower for the fluoro analog) could influence membrane permeability and off‑target binding.

Halogen substitution Lipophilicity Carbonic anhydrase affinity

Pyrrolidinone Ring as a Conformationally Constrained Scaffold vs. Open‑Chain Urea Benzenesulfonamides

CAS 894027‑64‑6 incorporates a pyrrolidin‑2‑one ring that locks the urea substituent into a defined orientation, in contrast to open‑chain USBs such as SLC‑0111. In the broader class, pyrrolidinone‑bearing benzenesulfonamides have demonstrated high nanomolar affinity for CA IX (Kd 5–37 nM) and reduced affinity for CA I and II, suggesting that conformational restriction favors tumor‑associated isoform binding [1]. While no data exist for this specific compound, the pyrrolidinone motif is associated with slower off‑rates and improved isoform discrimination relative to flexible ureido‑ethyl linkers in certain contexts [2].

Pyrrolidinone scaffold Conformational restriction CA IX selectivity

Recommended Application Scenarios for 4-(2-(3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide (CAS 894027-64-6) Based on Available Evidence


Carbonic Anhydrase Isoform‑Selectivity Profiling with a Focus on Positional Fluorine SAR

Use CAS 894027‑64‑6 as a meta‑fluoro reference compound in a panel that includes its para‑fluoro isomer (CAS 894013‑61‑7) and a non‑fluorinated parent to map how the fluorine position on the terminal phenyl ring affects inhibition across hCA I, II, IX, and XII. The ethyl linker and pyrrolidinone scaffold provide additional variables for building a three‑dimensional SAR matrix [1].

Linker‑Dependence Studies in Tumor‑Associated Carbonic Anhydrase Inhibitor Design

Compare CAS 894027‑64‑6 (ethyl linker) with CAS 894030‑57‑0 (direct urea attachment) in enzymatic and cell‑based CA IX/XII inhibition assays. The ethyl spacer is predicted to enhance CA IX residence time and selectivity, a hypothesis that can be tested directly using these matched molecular pairs [2].

Halogen‑Scanning Library for hCA Inhibitor Optimization

Incorporate CAS 894027‑64‑6 into a focused library alongside its 4‑chlorophenyl and 4‑bromophenyl analogs to assess the impact of halogen size and electronegativity on CA inhibition potency and physicochemical properties. The fluoro analog is expected to exhibit lower logP and potentially reduced plasma protein binding, relevant for lead optimization programs [3].

Reference Tool for Crystallographic and Biophysical Binding Studies

Due to the conformational constraint imparted by the pyrrolidinone ring, CAS 894027‑64‑6 may serve as a tool compound for co‑crystallization experiments with hCA isoforms, enabling direct visualization of the binding pose of the 3‑fluorophenyl tail and the ethyl linker. This can inform pharmacophore models for virtual screening campaigns [4].

Quote Request

Request a Quote for 4-(2-(3-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.